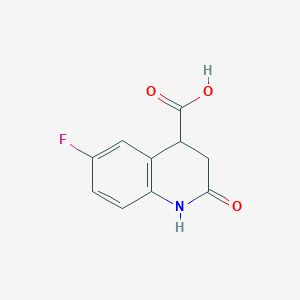
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
説明
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8FNO3 and its molecular weight is 209.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS Number: 869722-33-8) is a compound of significant interest due to its biological activities, particularly in the fields of antibacterial and antiviral research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
The molecular formula of this compound is . It features a fluorine atom at the 6-position and a carboxylic acid group at the 4-position of the tetrahydroquinoline structure. The compound has been synthesized through various methods and is noted for its potential therapeutic applications.
Antibacterial Activity
In Vitro Studies
Recent studies have evaluated the antibacterial properties of various quinoline derivatives, including this compound. The compound was tested against several bacterial strains using the agar diffusion method. The results indicated varying degrees of antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus (S. aureus) | 64 |
| Escherichia coli (E. coli) | 128 |
| Bacillus subtilis (B. subtilis) | >256 |
| Methicillin-resistant S. aureus (MRSA) | >256 |
| Pseudomonas aeruginosa (P. aeruginosa) | >256 |
The compound demonstrated significant activity against S. aureus with an MIC of 64 μg/mL, which is promising compared to standard antibiotics like ampicillin and gentamicin . However, it exhibited weak activity against Gram-negative bacteria such as E. coli and P. aeruginosa .
Structure-Activity Relationship
The antibacterial efficacy of the compound appears to be influenced by structural modifications. Compounds with longer side chains showed enhanced activity against S. aureus and E. coli, suggesting that both the length and flexibility of substituents play crucial roles in their biological effectiveness .
Antiviral Activity
In addition to antibacterial properties, preliminary studies indicate potential antiviral activities against human coronaviruses (HCoV-229E and HCoV-OC43). The compound's structural characteristics may contribute to its ability to inhibit viral replication, although more extensive studies are required to confirm these effects .
Cytotoxicity
Cytotoxicity assessments were performed using mouse macrophage cell lines (RAW 264.7). The results indicated that this compound exhibits low cytotoxicity with IC50 values comparable to those of established antibiotics . This suggests a favorable safety profile for further development as an antibacterial agent.
Case Studies
Case Study 1: Antibacterial Evaluation
A series of experiments were conducted to evaluate the antibacterial activity of various derivatives of tetrahydroquinoline compounds. Among them, this compound showed promising results against S. aureus and E. coli. The study highlighted the importance of chemical modifications in enhancing antibacterial properties and suggested pathways for future research into more potent derivatives .
Case Study 2: Antiviral Potential
Another study explored the antiviral potential of tetrahydroquinoline derivatives against coronaviruses. Although not extensively studied for this specific compound yet, initial findings suggest that similar structures may inhibit viral entry or replication mechanisms . This opens avenues for developing antiviral therapies based on this scaffold.
特性
IUPAC Name |
6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-3,7H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJPYWRFHOWZQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)F)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660456 | |
| Record name | 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869722-33-8 | |
| Record name | 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















